molecular formula C16H11F5N2O5 B5998493 2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide

2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide

Cat. No.: B5998493
M. Wt: 406.26 g/mol
InChI Key: ZRWHEVBODAPQMW-UHFFFAOYSA-N
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Description

2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide is a complex organic compound characterized by the presence of multiple fluorine atoms, a nitrophenyl group, and a methoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the methoxypropanamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in modulating the compound’s biological activity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide is unique due to its combination of fluorinated, nitrophenyl, and methoxypropanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F5N2O5/c1-27-15(18,16(19,20)21)14(24)22-10-6-11(23(25)26)8-13(7-10)28-12-4-2-9(17)3-5-12/h2-8H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWHEVBODAPQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-])(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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